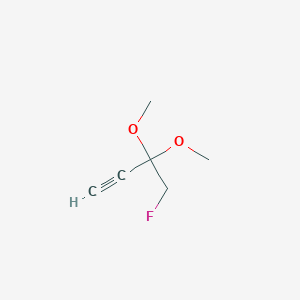

4-Fluoro-3,3-dimethoxy-but-1-yne

Description

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

4-fluoro-3,3-dimethoxybut-1-yne |

InChI |

InChI=1S/C6H9FO2/c1-4-6(5-7,8-2)9-3/h1H,5H2,2-3H3 |

InChI Key |

KUVGBJQTSLPPLW-UHFFFAOYSA-N |

Canonical SMILES |

COC(CF)(C#C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Fluoro-3,3-dimethoxy-but-1-yne and related compounds, based on structural analogs and inferred properties:

Key Observations:

Electronic Effects: The fluoro group in this compound increases electrophilicity at the triple bond compared to non-fluorinated analogs like 4-benzyloxy-3,3-dimethylbut-1-yne. This may enhance its utility in nucleophilic additions or cycloadditions . The dimethoxy groups at C3 likely improve solubility in polar solvents, similar to how benzyloxy groups enhance lipophilicity in related compounds .

Synthetic Utility :

- Unlike 4-Benzyloxy-3,3-dimethylbut-1-yne (used in palladium-catalyzed cross-couplings ), the fluorine in this compound may enable regioselective fluorination or participation in halogen-bonding interactions in drug design.

Stability: Fluorinated alkynes are generally more stable toward oxidation than their non-fluorinated counterparts.

Safety and Handling: No direct safety data is available for this compound. By analogy to fluorinated aromatic compounds (e.g., 4-Fluoro-3,5-dimethylbenzyl alcohol), proper handling of volatile fluorinated intermediates and use of PPE are recommended .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3,3-dimethoxy-but-1-yne, and how can reaction yields be validated?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Fluorination of 3,3-dimethoxy-but-1-yne using Selectfluor™ or similar fluorinating agents under inert conditions, followed by (2) purification via column chromatography. Validate yields using gas chromatography (GC) or HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and purity. Cross-reference spectral data (e.g., NMR, IR) with NIST Chemistry WebBook entries for fluorinated alkynes to ensure accuracy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR, NMR, and NMR to resolve substituent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic distributions and bond polarization. Compare experimental IR stretching frequencies (C≡C, C-F) with computational results to validate models .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to the absence of explicit safety data in public databases, adopt standard precautions for fluorinated alkynes: store under nitrogen at ≤−20°C, use explosion-proof refrigeration, and conduct reactions in fume hoods with personal protective equipment (PPE). Refer to analogous compounds in PubChem or EPA DSSTox for hazard extrapolation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data for this compound?

- Methodological Answer : Discrepancies in reported reactivity (e.g., unexpected regioselectivity in cycloadditions) may arise from solvent effects or competing pathways. Use molecular dynamics simulations (e.g., Gaussian or ORCA) to model transition states under varying conditions. Validate with kinetic isotope effect (KIE) studies or in-situ FTIR monitoring .

Q. What experimental designs are suitable for probing the compound’s role in catalytic cycles or as a ligand?

- Methodological Answer : Design ligand-exchange experiments using transition metals (e.g., Pd, Cu) and monitor coordination via UV-Vis spectroscopy or X-ray crystallography. Compare turnover frequencies (TOF) with non-fluorinated analogs to isolate electronic contributions. Employ NMR titration to quantify binding constants .

Q. How can researchers address conflicting biological activity data in cell-based assays?

- Methodological Answer : Contradictions may stem from off-target effects or assay interference (e.g., fluorescence quenching). Use orthogonal assays: (1) CRISPR-Cas9 knockout of putative targets, (2) isothermal titration calorimetry (ITC) for direct binding validation, and (3) metabolomic profiling to identify downstream pathways. Triangulate results to distinguish artifacts from true activity .

Q. What strategies improve the stability of this compound in aqueous media for biomedical applications?

- Methodological Answer : Encapsulate the compound in cyclodextrin derivatives or lipid nanoparticles to enhance solubility and reduce hydrolysis. Monitor degradation kinetics via LC-MS and adjust pH to minimize nucleophilic attack on the alkyne. Compare stability with deuterated or methyl-protected analogs .

Data Analysis and Interpretation

Q. How should researchers statistically analyze outliers in spectroscopic or chromatographic data?

- Methodological Answer : Apply Grubbs’ test to identify significant outliers. For batch inconsistencies, use principal component analysis (PCA) on raw spectral data to detect instrumental drift or contamination. Replicate experiments with independent synthetic batches to confirm reproducibility .

Q. What methodologies validate the compound’s role in multi-step organic syntheses?

- Methodological Answer : Track incorporation via isotopic labeling (e.g., -labeled starting materials) and analyze intermediates using tandem MS/MS. Compare reaction trajectories with control experiments lacking the compound to establish its catalytic or stoichiometric role .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.